molecular formula C17H12N6O3 B6720625 N-(2-cyanophenyl)-5-methyl-1-(3-nitrophenyl)triazole-4-carboxamide

N-(2-cyanophenyl)-5-methyl-1-(3-nitrophenyl)triazole-4-carboxamide

Cat. No.: B6720625
M. Wt: 348.32 g/mol
InChI Key: HNBGKMGDSIYFHW-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-5-methyl-1-(3-nitrophenyl)triazole-4-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring, which is known for its stability and versatility in chemical reactions.

Properties

IUPAC Name

N-(2-cyanophenyl)-5-methyl-1-(3-nitrophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O3/c1-11-16(17(24)19-15-8-3-2-5-12(15)10-18)20-21-22(11)13-6-4-7-14(9-13)23(25)26/h2-9H,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBGKMGDSIYFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-5-methyl-1-(3-nitrophenyl)triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.

    Introduction of the Cyanophenyl Group: This step involves the reaction of the triazole intermediate with a cyanophenyl derivative under suitable conditions.

    Carboxamide Formation: The final step involves the conversion of the intermediate to the carboxamide using reagents such as ammonia or amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-5-methyl-1-(3-nitrophenyl)triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst to convert the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and cyano groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-(2-cyanophenyl)-5-methyl-1-(3-nitrophenyl)triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-5-methyl-1-(3-nitrophenyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitro and cyano groups can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyanophenyl)-1-(3-nitrophenyl)triazole-4-carboxamide: Similar structure but lacks the methyl group.

    N-(2-cyanophenyl)-5-methyl-1-(4-nitrophenyl)triazole-4-carboxamide: Similar structure but with a different position of the nitro group.

Uniqueness

N-(2-cyanophenyl)-5-methyl-1-(3-nitrophenyl)triazole-4-carboxamide is unique due to the specific positioning of the methyl and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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